2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid
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Overview
Description
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the activation of 2-(thiophen-2-yl)acetic acid by converting it into 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminothiophene-3-carbonitrile . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method that is widely applied due to its mild and functional group tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of thiophene-2-carboxylic acid .
Scientific Research Applications
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
Uniqueness
2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
88048-81-1 |
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Molecular Formula |
C10H8O2S3 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(thiophen-2-ylsulfanylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S3/c11-10(12)7-3-5-13-8(7)6-15-9-2-1-4-14-9/h1-5H,6H2,(H,11,12) |
InChI Key |
OMYSXMNJDJBUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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